



Application Notes and Protocols for Mirivadelgat (FP-045) in In Vitro Studies

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Compound of Interest		
Compound Name:	Mirivadelgat	
Cat. No.:	B15616052	Get Quote

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Introduction

Mirivadelgat (FP-045) is a first-in-class, orally available, small molecule allosteric activator of aldehyde dehydrogenase 2 (ALDH2).[1][2][3] ALDH2 is a mitochondrial enzyme crucial for detoxifying reactive aldehydes, such as 4-hydroxynonenal (4-HNE), which are generated during oxidative stress.[4][5] An accumulation of these toxic aldehydes can contribute to cellular damage, inflammation, and the progression of fibrotic diseases. Preclinical data for **Mirivadelgat** have indicated its potential as a disease-modifying agent in conditions characterized by fibrosis, such as pulmonary hypertension associated with interstitial lung disease (PH-ILD).[2][3][6][7]

These application notes provide detailed protocols for in vitro studies to characterize the biochemical activity and anti-fibrotic potential of **Mirivadelgat**. The protocols described are representative methods for evaluating ALDH2 activators and are intended to serve as a guide for researchers.

Mechanism of Action

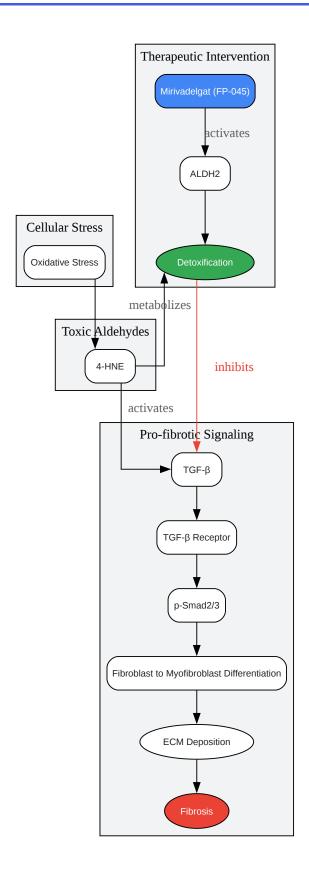
Mirivadelgat allosterically activates ALDH2, enhancing its enzymatic activity. This leads to an increased rate of detoxification of harmful aldehydes, thereby reducing oxidative stress. In the context of fibrosis, elevated oxidative stress can promote the activation of transforming growth factor-beta (TGF-β) signaling, a key pathway in the differentiation of fibroblasts into



myofibroblasts and the subsequent deposition of extracellular matrix (ECM) proteins, a hallmark of fibrosis. [4][8][9] By mitigating oxidative stress, **Mirivadelgat** is proposed to inhibit the TGF- β /Smad signaling pathway, thus exerting its anti-fibrotic effects. [4][9][10]

Signaling Pathway





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Caption: Mirivadelgat's anti-fibrotic mechanism of action.



Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the in vitro effects of **Mirivadelgat** (FP-045).

Table 1: Effect of Mirivadelgat on ALDH2 Enzymatic Activity

Mirivadelgat (μM)	ALDH2 Activity (mOD/min)	% Activation
0 (Vehicle)	10.2 ± 0.8	0%
0.1	15.5 ± 1.1	52%
1	28.7 ± 2.3	181%
10	45.1 ± 3.9	342%
100	48.3 ± 4.1	374%

Table 2: Anti-fibrotic Effect of Mirivadelgat on TGF-β1-stimulated Human Lung Fibroblasts

Treatment	α-SMA Expression (Normalized)	Collagen I Deposition (Normalized)
Vehicle Control	1.00 ± 0.12	1.00 ± 0.15
TGF-β1 (10 ng/mL)	4.25 ± 0.35	5.10 ± 0.42
TGF-β1 + Mirivadelgat (1 μM)	2.85 ± 0.28	3.20 ± 0.33
TGF-β1 + Mirivadelgat (10 μM)	1.50 ± 0.18	1.75 ± 0.21

Experimental Protocols Protocol 1: In Vitro ALDH2 Enzymatic Activity Assay

This protocol describes a colorimetric assay to determine the ability of **Mirivadelgat** to activate recombinant human ALDH2. The assay measures the reduction of a tetrazolium salt (WST-1) by NADH, which is produced by the ALDH2-catalyzed oxidation of an aldehyde substrate.

Materials:



- Recombinant Human ALDH2
- Mirivadelgat (FP-045)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
- NAD+
- Aldehyde substrate (e.g., propionaldehyde)
- WST-1 reagent
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of Mirivadelgat in a suitable solvent (e.g., DMSO) and create a serial dilution in Assay Buffer.
- In a 96-well plate, add the diluted Mirivadelgat or vehicle control.
- Add recombinant human ALDH2 to each well.
- Add NAD+ to each well.
- Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- To initiate the reaction, add the aldehyde substrate to each well.
- Immediately add the WST-1 reagent.
- Measure the absorbance at 450 nm every minute for 30 minutes using a microplate reader.
- Calculate the rate of reaction (mOD/min) for each concentration of Mirivadelgat.
- Plot the rate of reaction against the Mirivadelgat concentration to determine the EC50.





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Caption: Workflow for the in vitro ALDH2 enzymatic activity assay.

Protocol 2: Anti-fibrotic Activity in a Cellular Model of Lung Fibrosis

This protocol outlines a method to assess the anti-fibrotic efficacy of **Mirivadelgat** in a cell-based assay using human lung fibroblasts (e.g., IMR-90 or primary cells). Fibrosis is induced by TGF- β 1, and the inhibitory effect of **Mirivadelgat** is quantified by measuring the expression of the myofibroblast marker alpha-smooth muscle actin (α -SMA) and the deposition of Collagen Type I.

Materials:

- Human lung fibroblasts
- Cell culture medium (e.g., DMEM with 10% FBS)
- Mirivadelgat (FP-045)
- Recombinant Human TGF-β1
- Fixation and permeabilization buffers
- Primary antibodies (anti-α-SMA, anti-Collagen I)
- Fluorescently labeled secondary antibodies
- Nuclear counterstain (e.g., DAPI)

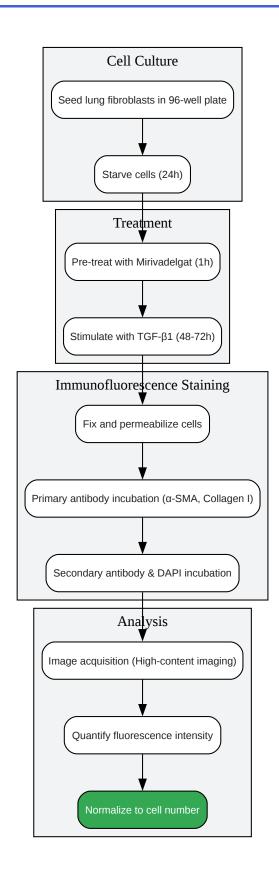


- 96-well imaging plates
- · High-content imaging system

Procedure:

- Seed human lung fibroblasts into a 96-well imaging plate and allow them to adhere overnight.
- Starve the cells in low-serum medium (e.g., 0.5% FBS) for 24 hours.
- Pre-treat the cells with various concentrations of **Mirivadelgat** or vehicle control for 1 hour.
- Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 48-72 hours. Include a vehicle-only control group.
- After incubation, fix, and permeabilize the cells.
- Incubate with primary antibodies against α -SMA and Collagen I.
- Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.
- · Acquire images using a high-content imaging system.
- Analyze the images to quantify the fluorescence intensity of α-SMA and Collagen I, normalized to the cell number (DAPI count).





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Caption: Workflow for the cellular anti-fibrosis assay.



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